3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[benzyl(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[benzyl(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring multiple functional groups, including a benzodioxole moiety, a thiazolidinone ring, and a pyrido[1,2-a]pyrimidinone core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Benzodioxole Moiety: Starting with a benzodioxole precursor, such as 1,3-benzodioxole, which can be functionalized through various reactions like halogenation or nitration.
Thiazolidinone Ring Formation: The thiazolidinone ring can be synthesized by reacting a suitable thiourea derivative with a halogenated intermediate under basic conditions.
Pyrido[1,2-a]pyrimidinone Core Construction: This core structure can be built through a cyclization reaction involving a pyrimidine derivative and an appropriate aldehyde or ketone.
Final Coupling and Functionalization: The final step involves coupling the benzodioxole-thiazolidinone intermediate with the pyrido[1,2-a]pyrimidinone core, followed by functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The thiazolidinone ring can be reduced to form thiazolidines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of thiazolidine derivatives.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
Due to its structural complexity, the compound may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.
Medicine
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the thiazolidinone and pyrido[1,2-a]pyrimidinone cores can form hydrogen bonds or electrostatic interactions with active sites. These interactions can modulate the activity of the target, leading to biological effects such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-thioxo-1,3-thiazolidin-4-one
- 2-[benzyl(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
The unique combination of the benzodioxole, thiazolidinone, and pyrido[1,2-a]pyrimidinone moieties in a single molecule provides a distinct structural framework that can interact with multiple biological targets. This multi-functional nature may offer advantages in terms of potency and selectivity compared to simpler analogs.
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[benzyl(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one in various scientific and industrial applications.
Biological Activity
The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[benzyl(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a novel chemical entity characterized by its complex structure, which integrates multiple pharmacophores. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a pyrido[1,2-a]pyrimidine core fused with a thiazolidinone moiety and a benzodioxole substituent. Its intricate design suggests a diverse range of biological activities due to the presence of various functional groups that can interact with biological targets.
Feature | Description |
---|---|
Molecular Formula | C₁₈H₁₈N₄O₃S |
Molecular Weight | 394.43 g/mol |
Key Functional Groups | Benzodioxole, Thiazolidinone, Amino group |
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in the fields of oncology and infectious disease treatment. The following sections detail specific activities observed in various studies.
Anticancer Activity
Research has indicated that compounds with structural similarities to the target molecule demonstrate notable cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Effects : A related benzodioxole derivative was shown to inhibit cell proliferation in A549 human lung adenocarcinoma and C6 rat glioma cells. The mechanism involved the induction of apoptosis and disruption of mitochondrial membrane potential .
- Mechanistic Insights : Studies have suggested that the compound may inhibit specific kinases involved in cancer progression. For example, docking studies have indicated potential interactions with SIRT1, a protein implicated in cancer cell metabolism .
Antimicrobial Activity
The thiazolidinone structure is often associated with antimicrobial properties. Compounds similar to our target have been reported to exhibit:
- Broad-spectrum Antimicrobial Effects : Several derivatives have shown efficacy against both bacterial and fungal strains, suggesting that our compound may possess similar properties .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy:
- Cholinesterase Inhibition : Some related compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Although our target compound's specific activity requires further investigation, similar structures have demonstrated moderate inhibitory effects .
Study 1: Cytotoxic Evaluation
A study conducted on benzodioxole-based thiosemicarbazones demonstrated significant cytotoxicity against A549 cells with an IC50 value indicating effective inhibition of cell growth. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Study 2: Antimicrobial Screening
In another investigation, derivatives of thiazolidinones exhibited varying degrees of antimicrobial activity against common pathogens. The results emphasized the necessity for further exploration of structural features that contribute to enhanced efficacy .
Properties
Molecular Formula |
C28H22N4O4S2 |
---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-[benzyl(methyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H22N4O4S2/c1-30(15-18-7-3-2-4-8-18)25-20(26(33)31-12-6-5-9-24(31)29-25)14-23-27(34)32(28(37)38-23)16-19-10-11-21-22(13-19)36-17-35-21/h2-14H,15-17H2,1H3/b23-14- |
InChI Key |
FJALRRFPNDFTJK-UCQKPKSFSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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